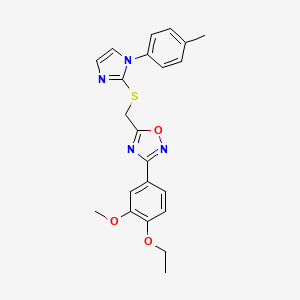

3-(4-ethoxy-3-methoxyphenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-ethoxy-3-methoxyphenyl group and at the 5-position with a ((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl moiety. The imidazole-thioether linkage introduces sulfur-based reactivity, which may contribute to biological interactions or catalytic properties.

Properties

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-4-28-18-10-7-16(13-19(18)27-3)21-24-20(29-25-21)14-30-22-23-11-12-26(22)17-8-5-15(2)6-9-17/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFGXDSXBCLRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=C(C=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives

- Analog from : 4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol contains a triazole core, which offers stronger hydrogen-bonding capacity and metabolic stability.

Key Structural Differences

*LogP estimated based on substituent contributions .

Substituent Effects on Bioactivity

Aryl and Heteroaryl Groups

- Target Compound: The 4-ethoxy-3-methoxyphenyl group may enhance antioxidant activity, as methoxy groups are known radical scavengers .

- Analog from (9c) : A bromophenyl-substituted benzimidazole-triazole hybrid exhibited strong α-glucosidase inhibition (IC₅₀ = 2.8 µM), attributed to halogen-induced electronic effects .

Thioether Linkages

Catalysts and Reaction Conditions

- Target Compound : Likely synthesized via cyclization of amidoximes or nitrile oxides, though specific details are absent in the evidence.

- Triazole-Thiones () : Employed nucleophilic substitution with DFT-optimized conditions (B3LYP/6-311G(d,p)), achieving 85% yield .

- Thiadiazole-Triazole Hybrids (): Used sodium monochloroacetate coupling under reflux, requiring 24–48 hours for completion .

Efficiency and Yield

| Compound Type | Catalyst/Solvent | Yield | Time |

|---|---|---|---|

| Target Oxadiazole | Not specified | N/A | N/A |

| Triazole-Thiones | None (aqueous NaOH) | 85% | 5 hours |

| Benzodiazepine-Triazole | InCl₃ (microwave-assisted) | 78% | 3 hours |

Pharmacological Profiles

Antimicrobial Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.